N-(3-{[6-(difluoromethyl)-2-methylpyrimidin-4-yl]amino}-4-methoxyphenyl)acetamide
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Overview
Description
N-(3-{[6-(Difluoromethyl)-2-methylpyrimidin-4-yl]amino}-4-methoxyphenyl)acetamide is a complex organic compound characterized by its unique molecular structure. This compound features a pyrimidinyl group, a methoxyphenyl group, and an acetamide moiety, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-{[6-(difluoromethyl)-2-methylpyrimidin-4-yl]amino}-4-methoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of the core pyrimidinyl structure. This can be achieved through a series of reactions including halogenation, amination, and subsequent functional group modifications.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The reactions can yield various products, including oxidized derivatives, reduced forms, and substituted analogs, depending on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: In biological research, N-(3-{[6-(difluoromethyl)-2-methylpyrimidin-4-yl]amino}-4-methoxyphenyl)acetamide can be used as a probe to study biological processes. Its interactions with biomolecules can provide insights into cellular mechanisms and pathways.
Medicine: This compound has potential applications in medicinal chemistry, where it can be used to develop new therapeutic agents. Its ability to modulate biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be utilized in the production of agrochemicals, pharmaceuticals, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which N-(3-{[6-(difluoromethyl)-2-methylpyrimidin-4-yl]amino}-4-methoxyphenyl)acetamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired outcomes in research and therapeutic applications. The exact molecular targets and pathways involved would depend on the specific context in which the compound is used.
Comparison with Similar Compounds
N-(3-{[6-(fluoromethyl)-2-methylpyrimidin-4-yl]amino}-4-methoxyphenyl)acetamide
N-(3-{[6-(chloromethyl)-2-methylpyrimidin-4-yl]amino}-4-methoxyphenyl)acetamide
N-(3-{[6-(bromomethyl)-2-methylpyrimidin-4-yl]amino}-4-methoxyphenyl)acetamide
Uniqueness: N-(3-{[6-(difluoromethyl)-2-methylpyrimidin-4-yl]amino}-4-methoxyphenyl)acetamide stands out due to its difluoromethyl group, which imparts unique chemical and biological properties compared to its fluoromethyl, chloromethyl, and bromomethyl analogs. This difference can influence its reactivity, stability, and interactions with biological targets.
Properties
IUPAC Name |
N-[3-[[6-(difluoromethyl)-2-methylpyrimidin-4-yl]amino]-4-methoxyphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F2N4O2/c1-8-18-12(15(16)17)7-14(19-8)21-11-6-10(20-9(2)22)4-5-13(11)23-3/h4-7,15H,1-3H3,(H,20,22)(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTZMCEBYZRMXSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)NC2=C(C=CC(=C2)NC(=O)C)OC)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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